Cas no 908129-46-4 ((S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride)

(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 化学的及び物理的性質
名前と識別子
-
- 908129-46-4
- (2S)-2-(1,3-DIOXOISOINDOL-2-YL)PENTANOYL CHLORIDE
- (S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride
- 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-α-propyl-, (αS)-
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- インチ: 1S/C13H12ClNO3/c1-2-5-10(11(14)16)15-12(17)8-6-3-4-7-9(8)13(15)18/h3-4,6-7,10H,2,5H2,1H3/t10-/m0/s1
- InChIKey: WPJKVPZQKIFYNA-JTQLQIEISA-N
- ほほえんだ: ClC([C@H](CCC)N1C(C2C=CC=CC=2C1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 265.0505709g/mol
- どういたいしつりょう: 265.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- ふってん: 372.5±25.0 °C(Predicted)
- 酸性度係数(pKa): -2.51±0.20(Predicted)
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D496475-1mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D496475-2mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | D496475-10mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 10mg |
$ 80.00 | 2022-06-05 |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chlorideに関する追加情報
Introduction to (S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl Chloride (CAS No. 908129-46-4)
Chemical Overview: (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentanoyl chloride is a highly specialized organic compound with the CAS registry number 908129-46-4. This compound belongs to the class of pentanoyl chlorides and features a chiral center at the second carbon atom, denoted by the (S) configuration. The molecule consists of a pentanoyl group attached to a 1,3-dioxo-dihydroisoindole moiety, which introduces unique electronic and steric properties. The presence of the isoindole ring system contributes to its potential applications in drug design and chemical synthesis.
Structural Features: The structure of (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentanoyl chloride is characterized by a rigid isoindole core with two oxygen atoms in the 1,3 positions. This arrangement creates a dioxo environment that can influence the compound's reactivity and stability. The pentanoyl group (-CH₂CH₂CH₂COCl) adds flexibility and reactivity due to the presence of the acyl chloride functional group. The stereochemistry at the chiral center is critical for its biological activity and selectivity in various reactions.
Synthesis and Optimization: Recent advancements in synthetic chemistry have enabled efficient routes for the preparation of (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentanoyl chloride. Researchers have explored asymmetric synthesis methods to control the stereochemistry at the chiral center. For instance, catalytic asymmetric alkylation and enantioselective oxidation techniques have been employed to achieve high enantiomeric excess (ee). These methods not only improve yield but also reduce environmental impact by minimizing waste and energy consumption.
Physical and Chemical Properties: The compound exhibits specific physical properties that make it suitable for various applications. Its molecular weight is approximately 275.67 g/mol, with a melting point around 78°C and a boiling point of 155°C under standard conditions. The acyl chloride group renders it reactive towards nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in laboratory settings.
Applications in Drug Design: One of the most promising applications of (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentanoyl chloride lies in its role as an intermediate in drug discovery. Its rigid isoindole core provides a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. Recent studies have highlighted its potential as a lead compound for developing inhibitors targeting specific enzymes involved in cancer pathways. For example, researchers have reported its ability to modulate kinase activity through structure-based design approaches.
Biological Activity: The compound's biological activity has been extensively studied in vitro and in vivo models. It has demonstrated selective inhibition against certain protein kinases, making it a candidate for anti-cancer therapies. Furthermore, its stereochemistry plays a pivotal role in determining its bioavailability and efficacy. Preclinical studies suggest that the (S) configuration enhances its ability to cross cellular membranes and bind to target proteins with high affinity.
Safety Considerations: While (S)-2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yli-pentanoyl chloride exhibits promising properties, handling precautions are essential due to its reactive nature. The acyl chloride group can cause skin irritation or respiratory issues if not handled properly. Proper personal protective equipment (PPE) such as gloves and goggles should be used during synthesis and manipulation. Storage under inert conditions is recommended to prevent hydrolysis or degradation.
Future Prospects: Ongoing research continues to explore new avenues for leveraging (S)-2-(1,3-Dioxo...
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